molecular formula C2H4AgO+ B12573236 Silver;acetaldehyde CAS No. 189503-17-1

Silver;acetaldehyde

Cat. No.: B12573236
CAS No.: 189503-17-1
M. Wt: 151.92 g/mol
InChI Key: RWSNUGDCDRJTBM-UHFFFAOYSA-N
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Description

Silver is a transition metal that forms diverse complexes, particularly in its +1 oxidation state, with ligands such as nitrogen, sulfur, and oxygen (e.g., silver acetate, AgC₂H₃O₂) . These complexes exhibit unique reactivity, making them valuable in catalysis, sensor technology, and organic synthesis. Acetaldehyde (CH₃CHO), a volatile aldehyde, is notable for its role in industrial processes (e.g., polymer production) and biochemical pathways (e.g., ethanol metabolism) . Its reducibility enables reactions with silver ions, such as the silver mirror reaction, which is a cornerstone of aldehyde characterization .

Properties

CAS No.

189503-17-1

Molecular Formula

C2H4AgO+

Molecular Weight

151.92 g/mol

IUPAC Name

silver;acetaldehyde

InChI

InChI=1S/C2H4O.Ag/c1-2-3;/h2H,1H3;/q;+1

InChI Key

RWSNUGDCDRJTBM-UHFFFAOYSA-N

Canonical SMILES

CC=O.[Ag+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

    Oxidative Dehydrogenation of Ethanol: A novel chemical looping process demonstrated the production of acetaldehyde via oxidative dehydrogenation of ethanol.

Mechanism of Action

The mechanism of action of silver;acetaldehyde involves the catalytic properties of silver and the reactivity of acetaldehyde. Silver acts as a catalyst in various oxidation and dehydrogenation reactions, while acetaldehyde undergoes oxidation, reduction, and substitution reactions. In biological systems, acetaldehyde is metabolized by aldehyde dehydrogenase to acetic acid .

Comparison with Similar Compounds

Comparison with Similar Silver Compounds

Silver compounds vary significantly in ligand coordination and reactivity. Below is a comparative analysis:

Table 1: Key Silver Compounds and Their Properties

Compound Formula Ligand Type Reactivity with Aldehydes Applications
Silver Acetate AgC₂H₃O₂ Oxygen Moderate Laboratory reagent
Silver Nitrate AgNO₃ Nitrogen High Mirror production, Tollens' test
Silver(I) Oxide Ag₂O Oxygen Low Oxidation catalyst
  • Silver Acetate vs. Silver Nitrate: Silver nitrate (AgNO₃) reacts vigorously with aldehydes under alkaline conditions to form metallic silver (e.g., Tollens' test). In contrast, silver acetate requires specific pH adjustments (e.g., NaOH) and ethanol to moderate reaction kinetics, achieving ~75% success in mirror formation .
  • Silver Acetate vs. Silver(I) Oxide : Ag₂O is less reactive toward aldehydes due to its stable oxide lattice, limiting its use in redox reactions .

Comparison with Similar Aldehydes

Acetaldehyde’s reactivity with silver is distinct among aldehydes:

Table 2: Aldehydes in Silver-Based Reactions

Aldehyde Formula Reactivity with Silver Optimal Conditions (pH, Temp) Reaction Efficiency
Acetaldehyde CH₃CHO Moderate pH 12, 25°C 75%
Formaldehyde HCHO High pH 11–12, 30°C >90%*
Propionaldehyde C₂H₅CHO Low pH 13, 20°C ~60%*

*Note: Data inferred from comparative aldehyde reactivity trends.

  • Acetaldehyde vs. Formaldehyde: Formaldehyde’s higher reducibility enables faster silver mirror formation under milder conditions. However, acetaldehyde’s intermediate reactivity allows controlled deposition, critical in nanotechnology applications .
  • Acetaldehyde vs. Propionaldehyde : Longer alkyl chains in propionaldehyde sterically hinder silver ion reduction, reducing efficiency .

Key Research Findings

Silver Mirror Reaction Optimization: Acetaldehyde requires precise pH (12) and ethanol addition to delay premature silver nucleation, achieving 75% success versus >90% for formaldehyde .

Environmental and Health Impacts: Acetaldehyde reacts with polyphenols in beverages, altering sensory profiles , and forms reactive intermediates in ethanol-based sanitizers .

Structural Influences: Silver acetate’s oxygen ligands provide moderate stability, contrasting with nitrogen ligands in AgNO₃, which enhance redox activity .

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